![molecular formula C16H14O3 B14341789 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 105438-05-9](/img/structure/B14341789.png)
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring fused with a pyran ring, with ethyl and methyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α,β-enones . Another approach is based on the 1,2-addition of hydroxynaphthazarins to α,β-enals . These reactions typically require acid-catalysis conditions and are carried out in solvents like ethanol with catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthopyrans with different functional groups.
Applications De Recherche Scientifique
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structural features make it useful in the development of dyes and pigments.
Mécanisme D'action
The mechanism by which 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s dihydropyran structural group is known to exhibit pronounced biological activity, including antioxidant and antimicrobial effects . It can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione: A hydroxylated derivative with similar biological activities.
6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione:
6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione: A chlorinated derivative with enhanced biological activity.
Uniqueness
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105438-05-9 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-ethyl-2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C16H14O3/c1-3-10-8-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-9(10)2/h4-9H,3H2,1-2H3 |
Clé InChI |
BYNTXRQRPHPVQT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


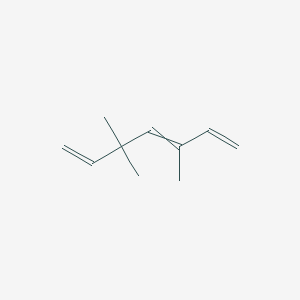
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
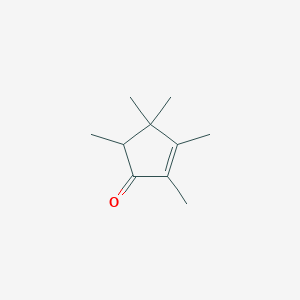
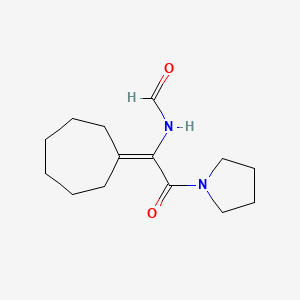
![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
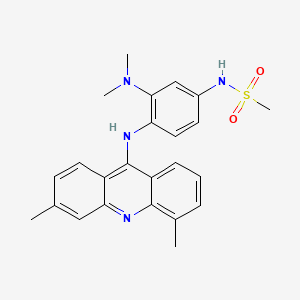

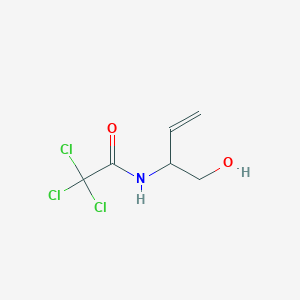
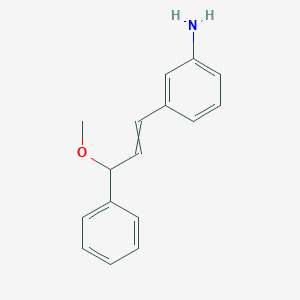
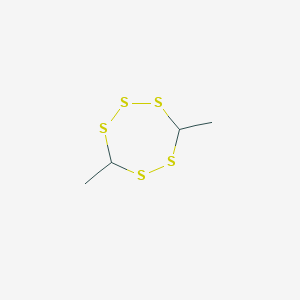
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
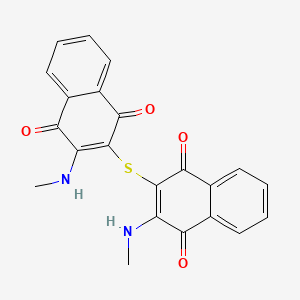
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
